6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt, CAS 26198-19-6) is a high-performance, halogenated benzotriazole additive primarily utilized in both solid-phase (SPPS) and solution-phase peptide synthesis. Functioning as an advanced coupling agent, it intercepts unstable O-acylisourea intermediates to form highly reactive active esters, thereby accelerating amide bond formation and suppressing side reactions. From a procurement perspective, 6-Cl-HOBt is strategically positioned as a high-value middle ground between standard HOBt and premium HOAt. The electron-withdrawing chlorine substituent significantly increases the compound's acidity compared to unhalogenated baselines, enhancing its leaving-group ability while simultaneously stabilizing the molecular structure to reduce the explosive hazards traditionally associated with anhydrous benzotriazoles .
Substituting 6-Cl-HOBt with generic HOBt or HOAt introduces significant trade-offs in either performance, safety, or cost. Standard HOBt is inexpensive but less acidic, resulting in slower coupling rates and higher rates of epimerization (racemization) when assembling sterically hindered or sensitive amino acids like serine and cysteine [1]. Furthermore, anhydrous HOBt is classified as a Class 1.3C explosive, creating severe logistical bottlenecks, high shipping costs, and scale-up safety hazards [2]. Conversely, while HOAt offers superior reactivity via anchimeric assistance, it is prohibitively expensive for many large-scale commercial applications and still presents explosive risks. 6-Cl-HOBt resolves this dichotomy by utilizing inductive electron withdrawal to approach HOAt-level reactivity and racemization suppression, while offering a stabilized structure that simplifies transport and lowers overall procurement costs.
The addition of the electron-withdrawing chlorine atom at the 6-position fundamentally alters the electronic properties of the benzotriazole ring. 6-Cl-HOBt exhibits a pKa of approximately 3.35, making it significantly more acidic than standard HOBt. This increased acidity strengthens the conjugate base, transforming it into a superior leaving group that accelerates acyl transfer rates by approximately 1.5x compared to HOBt [1].
| Evidence Dimension | Compound Acidity (pKa) |
| Target Compound Data | 6-Cl-HOBt: pKa ~ 3.35 |
| Comparator Or Baseline | Standard HOBt: pKa ~ 4.30 - 4.60 |
| Quantified Difference | >1.0 pKa unit reduction, leading to ~1.5x faster coupling kinetics |
| Conditions | Standard solvent conditions (e.g., MeCN/DMF) during carbodiimide-mediated activation |
Faster reaction kinetics reduce the residence time of unstable intermediates, directly improving yields in sluggish or sterically hindered couplings.
Maintaining chiral integrity is a primary challenge in peptide manufacturing, particularly with prone residues like serine. Studies evaluating 6-Cl-HOBt-based coupling protocols demonstrate that it effectively suppresses oxazolone formation, enabling the incorporation of serine with less than 2% racemization, and under optimized conditions without pre-activation, racemization is restricted to below 0.5% [1]. This represents a marked quantitative improvement over standard HOBt, which typically yields higher epimerization rates under identical continuous-flow conditions.
| Evidence Dimension | Serine Racemization Rate |
| Target Compound Data | 6-Cl-HOBt protocols: <0.5% to <2% racemization |
| Comparator Or Baseline | Standard HOBt: Historically higher baseline epimerization in identical sequences |
| Quantified Difference | Maintains chiral purity at >98-99.5% for highly prone residues |
| Conditions | Solid-phase peptide synthesis (SPPS) of serine-containing model peptides |
Minimizing racemization eliminates the need for complex downstream chiral chromatography, drastically reducing API purification costs.
Procurement of standard anhydrous HOBt is heavily restricted due to its classification as a UN 0508, Class 1.3C desensitized explosive, which incurs massive shipping surcharges and storage compliance costs . The chlorine substitution in 6-Cl-HOBt stabilizes the molecular structure, significantly reducing its explosive sensitivity. This allows 6-Cl-HOBt to be handled, shipped, and scaled with a much lower risk profile, making it a highly preferred additive for industrial-scale manufacturing .
| Evidence Dimension | Explosive Hazard Classification |
| Target Compound Data | 6-Cl-HOBt: Stabilized structure, lower explosive sensitivity |
| Comparator Or Baseline | Anhydrous HOBt: UN 0508, Class 1.3C explosive |
| Quantified Difference | Elimination of severe Class 1.3C shipping and handling restrictions |
| Conditions | Bulk transport and industrial storage of anhydrous or low-hydrate powders |
Lowering the explosive hazard profile simplifies regulatory compliance and significantly reduces freight and warehousing costs for bulk procurement.
While HOAt (1-hydroxy-7-azabenzotriazole) is considered the premium benchmark for reactivity due to anchimeric assistance, its high cost often prohibits its use in large-scale synthesis. 6-Cl-HOBt provides a critical procurement compromise: it leverages inductive electron withdrawal to approach the reactivity and racemization-suppression levels of HOAt, but at a significantly lower price point . This makes 6-Cl-HOBt the optimal choice for scaling up syntheses where HOBt fails but HOAt exceeds the raw material budget.
| Evidence Dimension | Reactivity vs. Cost Ratio |
| Target Compound Data | 6-Cl-HOBt: Near-HOAt reactivity via inductive effects at moderate cost |
| Comparator Or Baseline | HOAt: Maximum reactivity (anchimeric assistance) but prohibitively high cost |
| Quantified Difference | Achieves comparable yields in difficult couplings at a fraction of the HOAt unit price |
| Conditions | Commercial-scale peptide synthesis requiring high-efficiency additives |
Enables process chemists to achieve premium coupling efficiencies without exceeding commercial raw material budgets.
6-Cl-HOBt is the ideal additive for bulk SPPS where standard HOBt presents unacceptable explosive risks and shipping costs. Its stabilized structure ensures regulatory compliance and safer handling during large-scale manufacturing.
In sequences containing sterically hindered amino acids or residues highly susceptible to epimerization (e.g., Serine, Cysteine), the enhanced acidity and rapid active-ester formation of 6-Cl-HOBt preserve chiral integrity far better than standard HOBt, keeping racemization below 0.5% [1].
For liquid-phase fragment condensation where HOAt would typically be required to force a sluggish reaction, 6-Cl-HOBt serves as a highly effective, budget-friendly substitute that delivers comparable kinetic acceleration without the premium cost .
Explosive;Irritant